2,4-Dichloropyridine-5-boronic acid pinacol ester
Overview
Description
2,4-Dichloropyridine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions. The pinacol ester moiety enhances the stability and
Scientific Research Applications
Analytical Challenges and Solutions
Pinacolboronate esters, including those derived from pyridine boronic acids, are key intermediates in Suzuki coupling reactions for synthesizing complex molecules. However, their high reactivity and susceptibility to hydrolysis pose significant analytical challenges. Traditional analysis methods like GC and normal-phase HPLC are unsuitable due to the compounds' nonvolatile nature and poor solubility in organic solvents. Reversed-phase HPLC under highly basic conditions (pH 12.4) with ion pairing reagents has been used successfully to stabilize and analyze these esters, demonstrating the adaptability of analytical techniques to accommodate the reactive nature of pinacolboronate esters (Zhong et al., 2012).
Synthesis and Coupling Reactions
The synthesis of pyridine boronic esters through iridium-catalyzed borylation and their application in Suzuki coupling reactions has been documented. These reactions enable the integration of electron-withdrawing groups into organic compounds, highlighting the versatility of pyridine boronic esters in synthesizing electron-deficient molecules (Batool et al., 2016). Additionally, the formation of exciplexes between pyridinium boronic acids and phenyl groups through cation-π stacking interactions has been observed, which is enhanced by the addition of pinacol, indicating potential applications in molecular sensing and fluorescence enhancement (Huang et al., 2010).
Environmental and Synthetic Methodologies
Innovative, environmentally benign methods for forming boronic acid esters from boronic acids and diols through mechanochemistry have been developed, eliminating the need for solvents and highlighting the push towards greener chemical processes (Schnürch et al., 2007). Metal- and additive-free photoinduced borylation of haloarenes presents an efficient route to boronic acids and esters, showcasing advancements in catalyst-free synthetic methodologies that reduce potential metal contamination in pharmaceutical applications (Mfuh et al., 2017).
Polymer Synthesis and Modification
The synthesis of boronic acid (co)polymers from stable boronic ester monomers using reversible addition-fragmentation chain transfer (RAFT) polymerization has been demonstrated. This method allows for the precise control of polymer molecular weight and the creation of block copolymers that form micelles in aqueous media, indicating potential applications in drug delivery and materials science (Cambre et al., 2007).
Safety and Hazards
While the specific safety and hazards of 2,4-Dichloropyridine-5-boronic acid pinacol ester are not available, similar compounds like 2-Chloro-4-pyridinylboronic acid pinacol ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloropyridine-5-boronic acid pinacol ester are organic synthesis processes, particularly those involving carbon-carbon bond formation . The compound is a valuable building block in these processes, with its boron moiety capable of being converted into a broad range of functional groups .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the compound participating in electronically divergent processes with a metal catalyst, such as palladium . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are facilitated by the boron moiety of the compound, which can be converted into a broad range of functional groups .
Pharmacokinetics
It’s worth noting that the compound’s stability and ease of purification make it a valuable component in organic synthesis . Its stability also presents challenges, particularly when it comes to the removal of the boron moiety at the end of a sequence if required .
Result of Action
The compound’s action results in the formation of new organic compounds through carbon-carbon bond formation . For example, it has been used in the formal anti-Markovnikov hydromethylation of alkenes . The compound’s protodeboronation has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is usually bench stable, easy to purify, and often even commercially available . It’s important to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam . Additionally, the compound’s susceptibility to hydrolysis is dependent on the pH, with the rate of reaction considerably accelerated at physiological pH .
Properties
IUPAC Name |
2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSAGFRLGTXEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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